molecular formula C23H24N2O2 B6041147 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide

3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide

Cat. No. B6041147
M. Wt: 360.4 g/mol
InChI Key: SJSRCGJTVBLOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide, also known as MPMP, is a synthetic compound that is used in scientific research for its potential therapeutic properties. The compound is a member of the class of compounds known as amides and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide is not fully understood, but it is believed to act through a variety of pathways. The compound has been shown to modulate the activity of several enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to inhibit the activity of several proteins involved in cancer cell survival, including Bcl-2 and Akt.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects in scientific research studies. The compound has been shown to reduce oxidative stress and inflammation, protect neurons from apoptosis, and induce apoptosis in cancer cells. Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have potential as a treatment for arthritis, with studies showing that it can reduce inflammation and joint damage in animal models of the disease.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its synthesis method has been optimized for high yield and purity. Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have potential therapeutic properties in a variety of scientific research applications, making it a useful compound for studying the mechanisms of disease and potential treatments.
However, there are also limitations to using 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide in lab experiments. The compound has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood. Additionally, the compound may have off-target effects that could complicate its use in scientific research.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential off-target effects. Finally, studies in human subjects are needed to determine the safety and efficacy of 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide as a potential therapeutic agent.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide involves the reaction of 4-methoxyphenylacetic acid with 6-methyl-2-pyridinemethanol in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reacted with phenylpropanoyl chloride to form the final product, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide. The synthesis method for 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been optimized for high yield and purity, making it a useful compound for scientific research.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been shown to have potential therapeutic properties in a variety of scientific research applications. The compound has been investigated for its ability to act as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis. 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has also been studied for its potential as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models of arthritis. Additionally, 3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(6-methylpyridin-2-yl)methyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-17-7-6-10-20(25-17)16-24-23(26)15-22(18-8-4-3-5-9-18)19-11-13-21(27-2)14-12-19/h3-14,22H,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRCGJTVBLOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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